molecular formula C26H26ClN3O B12335388 3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;chloride

3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;chloride

Cat. No.: B12335388
M. Wt: 432.0 g/mol
InChI Key: TUIHPLOAPJDCGN-UHFFFAOYSA-M
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Description

3-Oxa-23-aza-9-azoniaheptacyclo[177115,902,1704,15023,27013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;chloride is a complex organic compound with a unique structure It is known for its applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of 3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;chloride involves several steps. The synthetic routes typically include the formation of the heptacyclic core followed by the introduction of the oxa and aza functionalities. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carbonyl compounds, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;chloride has several scientific research applications. In chemistry, it is used as a model compound to study complex ring systems and their reactivity. In biology, it is used in fluorescent labeling and imaging due to its unique optical properties. In medicine, it has potential applications in drug delivery and as a diagnostic tool. The compound’s ability to interact with biological molecules makes it a valuable tool for researchers studying cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to proteins and nucleic acids, affecting their function and activity. The compound’s structure allows it to interact with multiple binding sites, leading to various biological effects. For example, it may inhibit enzyme activity or disrupt cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Compared to other similar compounds, 3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;chloride stands out due to its unique structure and properties. Similar compounds include other heptacyclic systems with oxa and aza functionalities, such as rhodamine derivatives and sulforhodamine dyes. These compounds share some chemical properties but differ in their specific applications and reactivity. The unique combination of rings and heteroatoms in this compound makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H26ClN3O

Molecular Weight

432.0 g/mol

IUPAC Name

3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;chloride

InChI

InChI=1S/C26H26N3O.ClH/c27-15-22-20-13-16-5-1-9-28-11-3-7-18(23(16)28)25(20)30-26-19-8-4-12-29-10-2-6-17(24(19)29)14-21(22)26;/h13-14H,1-12H2;1H/q+1;/p-1

InChI Key

TUIHPLOAPJDCGN-UHFFFAOYSA-M

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C#N)CCC7.[Cl-]

Origin of Product

United States

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